3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic compound known for its potential pharmacological properties. It has been studied for its inhibitory effects on certain enzymes, making it a candidate for therapeutic applications in various diseases.
Preparation Methods
The synthesis of 3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The specific synthetic routes and reaction conditions are detailed in various patents and scientific publications. Industrial production methods typically involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studying its effects on cellular processes and enzyme inhibition.
Medicine: Investigating its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as histone methyltransferases. These enzymes play a crucial role in regulating gene expression by modifying histones, which are proteins associated with DNA. By inhibiting these enzymes, the compound can alter gene expression patterns, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and pyridine-containing molecules. Compared to these compounds, 3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific structural features and potent enzyme inhibitory activity. Some similar compounds are:
- 2,3-dihydro-1-benzofuran-2-carboxamide
- 4-methylpyridine-2-carboxamide
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
3,6,6-trimethyl-N-(4-methylpyridin-2-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-5-6-19-14(7-10)20-17(22)16-11(2)15-12(21)8-18(3,4)9-13(15)23-16/h5-7H,8-9H2,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMFLKJIGTVPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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